molecular formula C16H16O4 B2462084 Ethyl 4-(benzyloxy)-3-hydroxybenzoate CAS No. 177429-27-5

Ethyl 4-(benzyloxy)-3-hydroxybenzoate

Cat. No.: B2462084
CAS No.: 177429-27-5
M. Wt: 272.3
InChI Key: FAENFNUEKOZHCS-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson ether synthesis, where 4-hydroxy-3-ethoxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the benzyloxy group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide and potassium carbonate in acetone.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-hydroxybenzaldehyde.

    Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester group releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-hydroxybenzoate can be compared with similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the benzyloxy group, making it less hydrophobic.

    Ethyl 3-hydroxybenzoate: The hydroxy group is positioned differently, affecting its reactivity.

    Ethyl 4-(methoxy)-3-hydroxybenzoate: Contains a methoxy group instead of a benzyloxy group, altering its chemical properties.

The uniqueness of this compound lies in the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-hydroxy-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENFNUEKOZHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of step 1 (10 g, 31.8 mmol) was dissolved in methanol, potassium carbonate (88 mg, 0.636 mmol) was added and the mixture was stirred for 2 h under reflux. After evaporation to dryness, the residue was used without further purification in the subsequent step.
Name
compound
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two

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